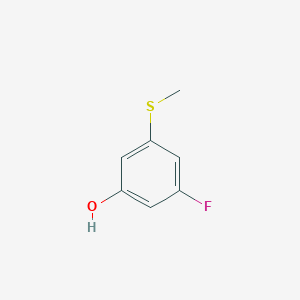

3-Fluoro-5-(methylthio)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNRPSUXJQMLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-Fluoro-5-(methylthio)phenol" chemical properties

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique electronic and steric properties. Aryl fluorides and thioethers, in particular, have garnered significant attention for their ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on this compound, a trifunctional building block possessing a reactive phenol, a metabolically relevant methylthio group, and a strategically placed fluorine atom. While comprehensive experimental data for this specific isomer is not abundant in public literature, this document synthesizes available information with established chemical principles and data from close structural analogs to provide a robust technical overview for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted aromatic compound whose utility as a chemical intermediate stems from the distinct properties endowed by its three functional groups. The interplay between the electron-withdrawing fluorine, the electron-donating hydroxyl and methylthio groups, and their specific meta-positioning creates a unique electronic environment on the phenyl ring.

Core Structural and Chemical Data

| Property | Value / Information | Source |

| CAS Number | 1243456-31-6 | [1] |

| Molecular Formula | C₇H₇FOS | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | Based on analogs like 3-Fluorophenol[2] |

| Solubility | Expected to have low solubility in water; soluble in organic solvents (e.g., DMSO, ethanol, methanol) | Inferred from hydrophobic nature |

The Influence of Functional Groups on Molecular Properties

-

Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, significantly influencing solubility and providing a key site for metabolic conjugation (e.g., glucuronidation). It is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for subsequent synthetic transformations.

-

Fluorine (-F): The fluorine atom at the 3-position is a weak deactivator of the aromatic ring for electrophilic substitution due to its high electronegativity. In drug development, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, enhance binding affinity, and modulate the acidity (pKa) of the nearby phenolic proton.

-

Methylthio (-SCH₃): The thioether group can be a site for metabolic oxidation, leading to the corresponding sulfoxide and sulfone, which can alter the polarity and biological activity of a molecule. It also influences the electronic nature of the ring, acting as a weak activator.

Synthesis and Reactivity Profile

Proposed Synthetic Workflow

A practical approach would likely involve the multi-step functionalization of a commercially available starting material, such as 3,5-difluorophenol or a related precursor. The causality for this proposed route is based on controlling the regioselectivity of the substitution reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, self-consistent system based on standard procedures for the reactions involved.

Step 1: Protection of 3,5-Difluorophenol

-

To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(benzyloxy)-3,5-difluorobenzene.

-

Causality: The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent nucleophilic substitution step.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the protected intermediate (1.0 eq) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

-

Add sodium thiomethoxide (NaSMe, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude thioether.

-

Causality: The high polarity of DMSO facilitates the SNAr reaction. One of the fluorine atoms is displaced by the thiomethoxide nucleophile. The reaction is directed by the activating/directing effects of the existing substituents.

-

Step 3: Deprotection via Hydrogenolysis

-

Dissolve the crude thioether from the previous step in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product, this compound, by column chromatography.

-

Causality: Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl ether protecting group to reveal the final phenolic product.

-

Applications in Research and Drug Development

This molecule is primarily valuable as a building block for constructing more complex bioactive compounds.[1] Its trifunctional nature provides multiple handles for chemical modification.

Role as a Pharmaceutical Intermediate

The structural motif of a fluorinated phenol is common in many pharmaceutical agents. The additional methylthio group offers another point for diversification or for modulating electronic and steric properties. A key application is in the synthesis of boronic acids, which are crucial reagents in cross-coupling reactions.[3]

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

The phenol can be converted to a triflate, and this derivative can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[3]

Potential in Medicinal Chemistry

-

Enzyme Inhibitors: Boronic acids derived from this scaffold can act as reversible inhibitors for enzymes that bind cis-diols.[3]

-

Modulation of PK/PD Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be oxidized to more polar sulfoxides/sulfones, providing a "soft spot" for metabolism if desired.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups and related analogs like 3-fluorothiophenol.

Hazard Profile (Inferred)

Based on analogs, the compound should be treated as potentially hazardous.[4]

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[4]

-

Irritation: May cause skin and serious eye irritation.[5]

-

Stench: Thiophenols and thioethers can have strong, unpleasant odors.[4]

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical inside a certified chemical fume hood.[1]

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

-

Avoid generating aerosols or dust.

Storage Conditions

-

Short-term storage (1-2 weeks): Store at -4°C.[1]

-

Long-term storage (1-2 years): Store at -20°C.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenol and thioether moieties.

Spectroscopic Characterization (Predicted)

While experimental spectra are not published, the expected spectroscopic signatures can be predicted to aid in the identification and characterization of the molecule.

| Technique | Expected Features |

| ¹H NMR | - Aromatic region (approx. 6.5-7.5 ppm): Three distinct signals, likely complex multiplets or doublets of doublets due to H-H and H-F coupling. - Phenolic proton (-OH): A broad singlet, chemical shift dependent on solvent and concentration. - Methyl protons (-SCH₃): A sharp singlet around 2.4-2.6 ppm. |

| ¹³C NMR | - Aromatic region (approx. 100-165 ppm): Six signals. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. - Methyl carbon (-SCH₃): A signal around 15-20 ppm. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| IR Spectroscopy | - Broad O-H stretch around 3200-3600 cm⁻¹. - Aromatic C-H stretches just above 3000 cm⁻¹. - C=C aromatic ring stretches around 1450-1600 cm⁻¹. - Strong C-F stretch around 1100-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 158.02. The presence of sulfur will give a characteristic M+2 isotope peak with an abundance of ~4.4% relative to the M⁺ peak. |

References

- 1. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylthio)phenol (CAS No. 1243456-31-6), a substituted phenol of interest in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents a scientifically grounded perspective on its properties, a plausible synthetic pathway, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a foundational understanding of this compound's chemical characteristics and research potential. The narrative emphasizes the rationale behind proposed experimental choices, grounded in established principles of organic chemistry.

Introduction and Molecular Overview

This compound is a unique trifunctional aromatic compound, incorporating a hydroxyl group, a fluorine atom, and a methylthio ether. This distinct combination of functional groups suggests a versatile chemical profile, making it a valuable building block in organic synthesis. Phenolic compounds are a recurring and significant motif in pharmaceuticals, with a substantial number of FDA-approved drugs containing a phenol or phenolic ether scaffold.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methylthio group can also influence biological activity and provides a potential site for further chemical modification.

Physicochemical Properties

Based on its structure and data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimental data beyond basic identifiers is not widely available, and some properties are estimated based on analogous structures.

| Property | Value | Source |

| CAS Number | 1243456-31-6 | BIOFOUNT[2] |

| Molecular Formula | C₇H₇FOS | BIOFOUNT[2] |

| Molecular Weight | 158.19 g/mol | BIOFOUNT[2] |

| Appearance | No data available (likely a solid or liquid) | |

| Storage Conditions | -4°C (short-term), -20°C (long-term) | BIOFOUNT[2] |

Proposed Synthesis Pathway

A validated, step-by-step synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and logical synthetic route can be designed based on well-established organic reactions. The following proposed pathway starts from the commercially available 3,5-difluoronitrobenzene, leveraging a nucleophilic aromatic substitution followed by a series of functional group transformations.

This multi-step synthesis is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.

Caption: Proposed multi-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 3,5-Difluoronitrobenzene to 3-Fluoro-5-(methylthio)nitrobenzene.

-

Rationale: The two fluorine atoms in the starting material are activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group. Sodium thiomethoxide (NaSMe) is a potent nucleophile that will displace one of the fluorine atoms. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

-

Protocol:

-

To a solution of 3,5-difluoronitrobenzene (1 equivalent) in anhydrous DMF, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-5-(methylthio)nitrobenzene.

-

Step 2: Reduction of the Nitro Group

-

Reaction: 3-Fluoro-5-(methylthio)nitrobenzene to 3-Fluoro-5-(methylthio)aniline.

-

Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system of ethanol and water. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

-

Protocol:

-

To a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a 2:1 mixture of ethanol and water, add a solution of 3-Fluoro-5-(methylthio)nitrobenzene (1 equivalent) in ethanol.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-Fluoro-5-(methylthio)aniline, which can be used in the next step without further purification if of sufficient purity.

-

Step 3: Diazotization and Hydrolysis

-

Reaction: 3-Fluoro-5-(methylthio)aniline to this compound.

-

Rationale: The conversion of an aromatic amine to a phenol is a classic transformation involving the formation of a diazonium salt followed by hydrolysis. The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the diazonium salt. This intermediate is then heated in aqueous solution to liberate nitrogen gas and form the desired phenol. This method is widely used for the synthesis of phenols from anilines.[3]

-

Protocol:

-

Dissolve 3-Fluoro-5-(methylthio)aniline (1 equivalent) in a mixture of sulfuric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, heat a dilute solution of sulfuric acid to boiling.

-

Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or distillation.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups.

References

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties has become a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of 3-Fluoro-5-(methylthio)phenol, a molecule possessing both of these key functional groups. While specific literature on this compound is sparse, this document will leverage established chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted phenol with the molecular formula C₇H₇FOS and a molecular weight of 158.19 g/mol .[3] The strategic placement of the electron-withdrawing fluorine atom and the lipophilic methylthio group on the phenol ring suggests a unique electronic and steric profile that could be advantageous in modulating biological activity.

| Property | Value/Prediction | Source |

| CAS Number | 1243456-31-6 | [3] |

| Molecular Formula | C₇H₇FOS | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Predicted XLogP3 | ~2.2 | [4] |

| Predicted Hydrogen Bond Donor Count | 1 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |

| Predicted Rotatable Bond Count | 1 | [4] |

Proposed Synthetic Strategies

Route 1: Nucleophilic Aromatic Substitution (SNA)

One plausible approach involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, starting from 3,5-difluorophenol, a selective substitution of one fluorine atom with a methylthiolate source could be achieved. The reactivity of fluorine as a leaving group in SNAr reactions is well-documented, particularly when the ring is activated by electron-withdrawing groups.[5]

Experimental Protocol: Conceptual Nucleophilic Aromatic Substitution

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium thiomethoxide (NaSMe) as the nucleophile. The stoichiometry should be carefully controlled to favor monosubstitution.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a weak acid (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 1: Conceptual workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Metal-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies offer powerful tools for the formation of carbon-sulfur bonds. The Buchwald-Hartwig and Ullmann-type coupling reactions are particularly relevant.[6][7]

-

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction could couple 3-fluoro-5-halophenol (where the halogen is Br or I) with methanethiol or a suitable equivalent. The choice of ligand is crucial for the efficiency of this transformation.[8]

-

Ullmann Condensation: A copper-catalyzed coupling of 3-fluoro-5-halophenol with a methylthiolate source is another viable option. Traditional Ullmann conditions often require high temperatures, but modern ligand systems can facilitate the reaction under milder conditions.[7]

Experimental Protocol: Conceptual Buchwald-Hartwig C-S Coupling

-

Reaction Setup: To a Schlenk tube, add 3-bromo-5-fluorophenol, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., dioxane or toluene) followed by sodium thiomethoxide.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts influenced by the hydroxyl, fluoro, and methylthio substituents. The proton ortho to the hydroxyl group will likely be the most upfield, while the proton between the fluoro and methylthio groups will be further downfield.

-

Hydroxyl Proton (δ 4-7 ppm): The chemical shift of the phenolic proton is variable and depends on the solvent and concentration. It will likely appear as a broad singlet.

-

Methylthio Protons (δ ~2.5 ppm): The three protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the hydroxyl group (C1) will be the most downfield, followed by the carbon attached to the fluorine atom (C3), which will exhibit a large one-bond C-F coupling constant. The carbon attached to the methylthio group (C5) will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region.

-

Methylthio Carbon (δ ~15-20 ppm): The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

-

C-O Stretch: A band around 1200-1260 cm⁻¹.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a phenol, a fluorine atom, and a methylthio group in this compound suggests several potential applications in drug discovery.

Enzyme Inhibition

Phenolic compounds are known to interact with a wide range of biological targets, and the introduction of fluorine and a methylthio group can enhance binding affinity and selectivity.[2] For instance, structurally related phenols and thiophenols have been investigated as inhibitors of various enzymes.

Modulation of Physicochemical Properties

The fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[9] The methylthio group also increases lipophilicity. These properties are critical for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Antioxidant and Antibacterial Activity

Phenolic compounds are well-known for their antioxidant properties.[10] Furthermore, some aryl thioethers have demonstrated antibacterial activity. Therefore, this compound could be investigated for its potential as an antioxidant or as a lead compound for the development of new antibacterial agents.

Figure 2: Relationship between the structural features of this compound and its potential applications in medicinal chemistry.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for analogous compounds like 2-fluorothiophenol, it should be considered a flammable liquid and vapor that may cause skin, eye, and respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its unique combination of a reactive phenol, a metabolically stabilizing fluorine atom, and a lipophilic methylthio group provides a rich platform for the development of novel therapeutic agents. The proposed synthetic routes, based on well-established methodologies, offer a clear path to accessing this compound for further investigation. Future research into the biological activities of this compound is warranted and could unveil its potential as a valuable tool in the development of new medicines.

References

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 5-Fluoro-2-(methylthio)phenol | C7H7FOS | CID 72222653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2710987-61-2|4-Fluoro-3-methyl-5-(methylthio)phenol|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p -quinone methides with organosulfur reagents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01815F [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-5-(methylthio)phenol

Introduction

3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a hydroxyl group, a fluorine atom, and a methylthio ether, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be a key pharmacophore or a site for further chemical modification. This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this compound, aimed at researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: Identifying Key Precursors

The synthesis of this compound can be approached through several strategic disconnections, leading to different sets of precursors. The choice of a particular synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis. This guide will focus on two primary convergent strategies:

-

Fluorine-first strategy: Beginning with a readily available fluorinated precursor and subsequently introducing the methylthio group.

-

Sulfur-first strategy: Starting with a commercially available mercapto-substituted precursor, followed by fluorination and methylation.

Part 1: The Fluorine-First Strategy: Leveraging 3-Fluorophenol as a Core Precursor

This strategy commences with 3-fluorophenol, a commercially available and relatively inexpensive starting material. The key challenge in this approach is the regioselective introduction of the sulfur functionality at the C-5 position, meta to both the hydroxyl and fluoro groups.

Core Precursor: 3-Fluorophenol

3-Fluorophenol is typically synthesized from 3-fluoroaniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[1] A detailed production process involves the diazotization of 3-fluoroaniline in the presence of sulfuric acid and sodium nitrite at low temperatures, followed by hydrolysis at elevated temperatures to yield 3-fluorophenol.[1]

Synthetic Pathway from 3-Fluorophenol

The introduction of the sulfur moiety can be achieved through a multi-step sequence involving thiocyanation, reduction, and methylation.

Figure 1: Synthetic pathway starting from 3-Fluorophenol.

The hydroxyl and fluoro groups are ortho, para-directing. However, the position meta to both (C-5) is sterically accessible. Electrophilic thiocyanation is a well-established method for introducing a thiocyanate (-SCN) group onto an aromatic ring.[2]

-

Rationale: This reaction introduces a sulfur handle that can be readily converted to the desired methylthio group. The regioselectivity can be influenced by the choice of thiocyanating agent and reaction conditions.

| Reagent System | Conditions | Yield | Reference |

| NH₄SCN, (NH₄)₂S₂O₈ | Mechanochemical milling | Moderate to Good | [3] |

| KSCN, NBS | Eco-friendly | Good | [2] |

| Electrogenerated (SCN)₂ | ZnCl₂ as Lewis acid | High | [4] |

Experimental Protocol: Electrophilic Thiocyanation

-

To a solution of 3-fluorophenol in a suitable solvent (e.g., methanol or acetonitrile), add an equimolar amount of potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS).[2]

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-fluoro-5-thiocyanatophenol.

The thiocyanate group can be reduced to the corresponding thiol (-SH).

-

Rationale: This step is necessary to generate the mercapto group, which will be subsequently methylated.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a co-reagent.

Experimental Protocol: Reduction of Thiocyanate

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 3-fluoro-5-thiocyanatophenol in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the residue to yield 3-fluoro-5-mercaptophenol.

The final step is the methylation of the thiol group to form the methylthio ether.

-

Rationale: This is a straightforward S-alkylation reaction to introduce the methyl group.

A variety of methylating agents can be used, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base.

Experimental Protocol: S-Methylation

-

Dissolve 3-fluoro-5-mercaptophenol in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add methyl iodide dropwise to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter off the inorganic salts and remove the solvent in vacuo.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Part 2: The Sulfur-First Strategy: Utilizing 3-Mercaptophenol as a Precursor

This synthetic approach begins with 3-mercaptophenol, a commercially available building block.[5] The main challenge in this route is the selective introduction of a fluorine atom at the C-5 position.

Core Precursor: 3-Mercaptophenol

3-Mercaptophenol, also known as 3-hydroxythiophenol, is a key starting material for this strategy. Its synthesis can be achieved through various methods, including the reduction of 3-hydroxybenzenesulfonyl chloride.

Synthetic Pathway from 3-Mercaptophenol

This pathway involves protection of the reactive functional groups, introduction of an amino group for subsequent diazotization and fluorination, followed by deprotection and methylation.

Figure 2: Synthetic pathway starting from 3-Mercaptophenol.

Both the hydroxyl and thiol groups of 3-mercaptophenol are reactive and need to be protected before subsequent electrophilic reactions.

-

Rationale: Protection prevents unwanted side reactions during nitration and subsequent steps. The choice of protecting groups is crucial and should allow for selective deprotection if needed. For instance, the hydroxyl group can be protected as a methyl or benzyl ether, and the thiol as a thioether.

Nitration of the protected 3-mercaptophenol is expected to occur at the positions ortho and para to the activating groups. The C-5 position is para to the protected thiol and ortho to the protected hydroxyl group, making it a likely site for nitration.

-

Rationale: Introduction of a nitro group provides a handle that can be reduced to an amino group, which is a precursor for the Sandmeyer or Schiemann reaction.

The nitro group is reduced to an amino group.

-

Rationale: This transformation is essential to set up the diazotization reaction for the introduction of fluorine.

Standard reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation can be employed.

The Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring from an amino group.[6] It involves the diazotization of the amine with sodium nitrite in the presence of a cold, aqueous solution of fluoroboric acid (HBF₄) or another source of fluoride ions, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

-

Rationale: This is a reliable and well-established method for the synthesis of aryl fluorides.

Experimental Protocol: Schiemann Reaction

-

Dissolve the protected 3-amino-5-mercaptophenol derivative in a solution of fluoroboric acid at low temperature (0-5 °C).

-

Add a solution of sodium nitrite dropwise, maintaining the low temperature.

-

Stir the reaction mixture for a short period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

Isolate the diazonium salt by filtration and dry it carefully.

-

Thermally decompose the salt, often in an inert solvent, to yield the protected 3-fluoro-5-mercaptophenol derivative.

The protecting groups on the hydroxyl and thiol functionalities are removed.

-

Rationale: This step unmasks the reactive groups for the final methylation step. The choice of deprotection conditions depends on the protecting groups used.

The final step is the methylation of the thiol group, as described in the fluorine-first strategy.

Conclusion

The synthesis of this compound can be achieved through logical and convergent synthetic strategies. The choice of precursors, primarily between 3-fluorophenol and 3-mercaptophenol, will dictate the subsequent synthetic steps. The "fluorine-first" approach is often more direct, with the main challenge being the regioselective introduction of the sulfur functionality. The "sulfur-first" strategy, while potentially longer, offers a more controlled introduction of the fluorine atom via the well-established Schiemann reaction. The selection of the optimal route will depend on a careful evaluation of precursor availability, cost, and the specific capabilities of the research or manufacturing environment. This guide provides a foundational understanding of the key precursors and methodologies to enable the successful synthesis of this valuable chemical entity.

References

Introduction: A Multifunctional Scaffold for Chemical Innovation

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-(methylthio)phenol

This compound is a uniquely functionalized aromatic compound that serves as a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science. Its reactivity is governed by the intricate electronic interplay of three key functional groups: a strongly activating phenolic hydroxyl group, a moderately activating methylthio (thioether) group, and a deactivating but ortho-, para-directing fluorine atom. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into its behavior under various reaction conditions. We will explore the reactivity at each functional site, predict regiochemical outcomes for aromatic substitution, and provide validated protocols for key transformations.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for experimental design. The following table summarizes key computed and experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇FOS | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 1243456-31-6 | [1] |

| Appearance | Not specified; likely a solid or oil | - |

| pKa (Phenolic H) | ~8.5 - 9.5 (Estimated) | - |

| XLogP3 | 2.2 | [2] |

Note: Some properties are estimated based on structurally similar compounds, as experimental data is limited.

Core Reactivity Analysis

The molecule's reactivity can be dissected by considering its three primary functional regions: the phenolic hydroxyl group, the aromatic ring itself, and the methylthio substituent.

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for synthetic modification. Its acidic proton can be easily removed by a base (e.g., K₂CO₃, NaH) to form a highly nucleophilic phenoxide anion.

-

O-Alkylation and O-Acylation: The resulting phenoxide readily participates in Williamson ether synthesis with alkyl halides or in acylation reactions with acyl chlorides or anhydrides to form corresponding ethers and esters. These reactions protect the hydroxyl group and can modulate the compound's biological activity and physicochemical properties.

-

Conversion to Triflates for Cross-Coupling: A strategically critical transformation is the conversion of the phenol to an aryl triflate (-OTf) using triflic anhydride. The triflate group is an excellent pseudohalide leaving group, enabling a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3] This opens the door to forming new carbon-carbon and carbon-heteroatom bonds at the C1 position, a transformation not possible via classical aromatic substitution methods.

Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of a phenol is highly activated towards electrophilic attack.[4][5][6] The regioselectivity of these reactions on this compound is determined by the cumulative directing effects of the three substituents.

-

Analysis of Directing Effects:

-

-OH (C1): A powerful activating, ortho, para-director. It strongly directs incoming electrophiles to positions C2, C4, and C6.

-

-F (C3): A deactivating, ortho, para-director. Its inductive electron withdrawal (-I) deactivates the ring, but its resonance donation (+R) directs electrophiles to positions C2 and C4.

-

-SMe (C5): A moderately activating, ortho, para-director, directing to positions C4 and C6.

-

-

Predicted Regioselectivity: The positions C4 and C6 are synergistically activated by all three substituents (or at least not deactivated). The hydroxyl group is the most powerful activating group, and its influence is dominant. Therefore, electrophilic substitution will occur almost exclusively at the C4 and C6 positions, which are ortho to the hydroxyl group.

Common SEAr reactions like halogenation (e.g., with Br₂ in a mild solvent) and nitration (with dilute HNO₃) can be performed under gentle conditions due to the ring's high activation, often without needing a Lewis acid catalyst.[4][7]

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is a key site for synthetic manipulation, primarily through oxidation.

-

Oxidation to Sulfoxide and Sulfone: The thioether can be selectively oxidized to the corresponding sulfoxide using mild oxidants like one equivalent of hydrogen peroxide or m-CPBA at low temperatures.[8] Further oxidation with a stronger oxidizing agent or excess of the same reagent yields the sulfone.[9] This transformation is of profound strategic importance as it fundamentally alters the electronic nature of the substituent. The electron-donating -SMe group is converted into the powerfully electron-withdrawing -S(O)Me and -SO₂Me groups.

This "electronic switch" can be used to:

-

Deactivate the aromatic ring towards further electrophilic substitution.

-

Significantly increase the acidity of the phenolic proton.

-

Activate the ring for nucleophilic aromatic substitution (see next section).

Nucleophilic Aromatic Substitution (SNAr)

In its ground state, this compound is a poor substrate for SNAr. The aromatic ring is electron-rich, and there are no sufficiently strong electron-withdrawing groups to stabilize the necessary Meisenheimer complex intermediate.[10]

However, a synthetic pathway can be engineered to facilitate this reaction. By oxidizing the methylthio group to a sulfone (-SO₂Me), the electronic landscape of the molecule is inverted. The resulting 3-fluoro-5-(methylsulfonyl)phenol contains a powerful electron-withdrawing sulfone group meta to the fluorine atom. While ortho or para positioning is ideal for SNAr activation, the combined electron-withdrawing effects of the sulfone and the fluorine itself can render the ring sufficiently electron-poor to allow for nucleophilic attack, potentially displacing the fluorine atom with strong nucleophiles under forcing conditions.[11][12]

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methodologies are based on established chemical principles for the described transformations.

Protocol 1: Regioselective Bromination of this compound

Objective: To synthesize 4,6-dibromo-3-fluoro-5-(methylthio)phenol via electrophilic aromatic substitution.

Causality: The high activation of the phenol ring by the -OH group allows for bromination without a Lewis acid catalyst.[4][7] Using a non-polar solvent like CCl₄ helps to control the reaction rate, though polysubstitution is still highly probable due to the strong activation.

Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.58 g, 10 mmol) in carbon tetrachloride (CCl₄, 40 mL).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (3.52 g, 22 mmol, 2.2 equivalents) in CCl₄ (10 mL) dropwise over 30 minutes. The red color of the bromine should dissipate as it is consumed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired dibrominated product.

Protocol 2: Selective Oxidation of the Thioether to a Sulfoxide

Objective: To synthesize 3-Fluoro-5-(methylsulfinyl)phenol.

Causality: Hydrogen peroxide is a clean and effective oxidant.[8] Using one equivalent at a controlled temperature (0 °C) allows for selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone. Acetic acid serves as a suitable solvent and can catalyze the reaction.

Methodology:

-

Preparation: Dissolve this compound (1.58 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.

-

Reaction: Cool the solution to 0 °C. Add 30% hydrogen peroxide (1.19 mL, 10.5 mmol, 1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into 100 mL of cold water. Quench any remaining peroxide by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After solvent removal, purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the sulfoxide.

Summary and Outlook

This compound is a compound with a rich and predictable reactivity profile. Its chemistry is dominated by the powerful activating effect of the phenolic hydroxyl group, which directs electrophilic substitution to the C4 and C6 positions. The thioether and hydroxyl moieties provide orthogonal reactive handles for further functionalization. The ability to switch the electronic properties of the sulfur substituent via oxidation from an electron-donor to a strong electron-withdrawer is a key strategic tool, enabling a broader scope of potential reactions, including the possibility of nucleophilic aromatic substitution. This deep understanding of its reactivity allows researchers and drug development professionals to strategically employ this molecule as a key building block for the synthesis of novel and complex chemical entities.

References

- 1. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 5-Fluoro-2-(methylthio)phenol | C7H7FOS | CID 72222653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

A Comprehensive Spectroscopic and Synthetic Profile of 3-Fluoro-5-(methylthio)phenol

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a hydroxyl group, a fluorine atom, and a methylthio group—imparts a distinct electronic and steric profile, making it a valuable building block for more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be a site for further functionalization or can influence molecular conformation. Accurate characterization of this molecule is paramount for its effective use in research and development.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₇H₇FOS

-

Molecular Weight: 158.19 g/mol [1]

-

IUPAC Name: this compound

The molecular structure of this compound is presented below.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the methylthio group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups and the electron-donating effect of the methylthio group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |

| -OH | ~5.0-6.0 | Broad singlet | - | 1H |

| Ar-H (Position 2) | ~6.6-6.8 | Triplet | J(H,F) ≈ J(H,H) ≈ 2.0-3.0 | 1H |

| Ar-H (Position 4) | ~6.5-6.7 | Triplet of doublets or multiplet | J(H,F) ≈ 8.0-10.0, J(H,H) ≈ 2.0-3.0 | 1H |

| Ar-H (Position 6) | ~6.4-6.6 | Doublet of doublets or multiplet | J(H,F) ≈ 2.0-3.0, J(H,H) ≈ 2.0-3.0 | 1H |

| -SCH₃ | ~2.4 | Singlet | - | 3H |

Justification of Predicted ¹H NMR Spectrum:

-

-OH Proton: The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

Aromatic Protons: The aromatic region will be complex due to proton-proton and proton-fluorine couplings. The fluorine atom at position 3 will couple with the protons at positions 2, 4, and 6, with the magnitude of the coupling constant decreasing with distance (ortho > meta > para).

-

-SCH₃ Protons: The methyl protons of the methylthio group are expected to appear as a sharp singlet around 2.4 ppm, a typical region for such groups.

Figure 2: Unique proton environments in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents, with the carbon atoms attached to electronegative atoms (O, F, S) being significantly affected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH (Position 1) | ~158-162 (doublet, J(C,F) ≈ 10-15 Hz) |

| C-H (Position 2) | ~105-110 (doublet, J(C,F) ≈ 2-5 Hz) |

| C-F (Position 3) | ~160-165 (doublet, J(C,F) ≈ 240-250 Hz) |

| C-H (Position 4) | ~102-107 (doublet, J(C,F) ≈ 20-25 Hz) |

| C-S (Position 5) | ~140-145 (doublet, J(C,F) ≈ 10-15 Hz) |

| C-H (Position 6) | ~110-115 (doublet, J(C,F) ≈ 2-5 Hz) |

| -SCH₃ | ~15-20 |

Justification of Predicted ¹³C NMR Spectrum:

-

C-F Coupling: The most notable feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C3. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will also be observed for the other aromatic carbons, resulting in doublets for each of these signals.

-

Substituent Effects: The carbon attached to the hydroxyl group (C1) and the fluorine (C3) will be the most downfield shifted among the aromatic carbons due to the high electronegativity of these atoms. The carbon attached to the sulfur (C5) will also be downfield. The carbons ortho and para to the hydroxyl group will be shielded.

Figure 3: Unique carbon environments in this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-F, S-CH₃, and aromatic C-H and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (-SCH₃) | 2850-2960 | Weak to Medium |

| Aromatic C=C stretch | 1580-1620 and 1450-1500 | Medium to Strong |

| C-O stretch | 1200-1260 | Strong |

| C-F stretch | 1100-1200 | Strong |

| C-S stretch | 600-800 | Weak to Medium |

Justification of Predicted IR Spectrum:

-

The broadness of the O-H stretch is a hallmark of hydrogen bonding.[2]

-

The C-F and C-O stretches are typically strong and appear in the fingerprint region, providing valuable structural information.[2]

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Ion | Notes |

| 158 | [C₇H₇FOS]⁺ | Molecular ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group |

| 111 | [M - SCH₃]⁺ | Loss of the methylthio radical |

| 129 | [M - CHO]⁺ | Loss of a formyl radical, common for phenols |

Plausible Fragmentation Pathway:

A likely fragmentation pathway involves the loss of a methyl radical from the molecular ion to form a stable thienyl-like cation.

Figure 4: A plausible fragmentation pathway for this compound.

Proposed Synthesis

A plausible synthetic route to this compound could start from 3,5-difluorophenol. This approach involves a selective nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by a methylthiolate nucleophile.

Figure 5: Proposed synthesis of this compound.

This reaction is regioselective due to the activating and directing effects of the hydroxyl group. The reaction would likely be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.

Standard Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions, along with the proposed synthesis and standard experimental protocols, offer a valuable resource for researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical science.

References

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylthio)phenol, a sparsely documented yet potentially valuable molecule in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document synthesizes information from analogous compounds and established chemical principles to offer a scientifically grounded perspective. The guide will cover a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, synthetic chemists, and professionals in drug development who are interested in novel fluorinated thioether phenols.

Introduction: The Scientific Interest in this compound

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2][3][4] The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Similarly, the methylthio group can modulate a compound's electronic properties, participate in hydrogen bonding, and enhance interactions with biological macromolecules. The combination of these two moieties in a phenol scaffold, as seen in this compound, presents a unique chemical entity with the potential for novel pharmacological activities.

While this compound (CAS No. 1243456-31-6) is commercially available for research purposes, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological evaluation.[5] This guide aims to bridge this gap by providing a theoretical yet robust framework for understanding and working with this compound.

Physicochemical Properties and Safety Information

A summary of the known and predicted properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1243456-31-6 | [5] |

| Molecular Formula | C₇H₇FOS | [5] |

| Molecular Weight | 158.19 g/mol | [5] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar phenols |

| Boiling Point | (Predicted) > 200 °C at 760 mmHg | Inferred from analogous compounds |

| Solubility | (Predicted) Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water | General property of phenols |

| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) | [5] |

Safety and Handling:

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation, ingestion, and skin contact.[5] All waste materials should be disposed of in accordance with local regulations.[5]

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis of this compound has not been published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorophenols and thioethers. The proposed multi-step synthesis starts from the readily available 3,5-difluorophenol.

Diagram 1: Proposed Synthesis of this compound

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

"3-Fluoro-5-(methylthio)phenol" literature review

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound this compound. Given the absence of this molecule in existing chemical literature, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in well-established chemical principles and analogous reactions found in peer-reviewed literature.

Introduction: The Significance of Substituted Phenols and Thioanisoles

Substituted phenols and thioanisoles are privileged structural motifs in medicinal chemistry and materials science. The phenol moiety can act as a hydrogen bond donor and acceptor, and it is a common feature in many biologically active compounds. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the methylthio group can influence a compound's electronic properties and provides a handle for further chemical modification.[2] The specific 3,5-disubstitution pattern on a phenol ring presents a unique synthetic challenge due to the directing effects of the hydroxyl group.[3][4] This guide aims to provide a robust theoretical framework for the synthesis and characterization of this compound, a compound that combines these key functional groups.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-S and C-O bonds, leading back to a suitably substituted aniline precursor. A key strategic consideration is the order of introduction of the fluoro, methylthio, and hydroxyl groups to ensure correct regiochemistry.

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a forward synthesis commencing from the readily available 3-fluoroaniline is proposed. This strategy prioritizes the establishment of the key substitution pattern early in the sequence.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step sequence starting from 3-fluoroaniline. This pathway is designed to be efficient and to utilize well-documented and reliable chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are hypothetical but based on established procedures for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 3-Fluoro-5-bromoaniline

This step involves the regioselective bromination of 3-fluoroaniline. The directing effects of the amino and fluoro groups favor substitution at the 5-position.

-

Materials: 3-Fluoroaniline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 3-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 3-fluoro-5-bromoaniline.

-

Step 2: Synthesis of 3-Fluoro-5-(methylthio)aniline

This step utilizes a copper-catalyzed nucleophilic aromatic substitution to introduce the methylthio group.

-

Materials: 3-Fluoro-5-bromoaniline, Sodium thiomethoxide (NaSMe), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-fluoro-5-bromoaniline (1.0 eq), Copper(I) iodide (0.1 eq), and anhydrous DMF.

-

Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford 3-fluoro-5-(methylthio)aniline.

-

Step 3: Synthesis of this compound

The final step involves the conversion of the aniline to the corresponding phenol via a diazonium salt intermediate, a transformation akin to the Sandmeyer reaction.[5][6]

-

Materials: 3-Fluoro-5-(methylthio)aniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

Prepare a solution of 3-fluoro-5-(methylthio)aniline (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

Stir the mixture at this temperature for 30 minutes.

-

In a separate flask, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation under reduced pressure.

-

Predicted Physicochemical and Spectroscopic Properties

The following properties for this compound are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₇FOS |

| Molecular Weight | 158.19 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~220-240 °C (at atmospheric pressure) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water.[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-7.0 (m, 3H, Ar-H), ~5.0-6.0 (br s, 1H, OH), ~2.45 (s, 3H, S-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (d, J_CF ≈ 245 Hz, C-F), ~157 (C-OH), ~140 (C-S), ~110-120 (Ar-C), ~15 (S-CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -115 ppm |

| IR (thin film, cm⁻¹) | ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-F stretch) |

Potential Applications and Future Research Directions

This compound represents a novel building block for the synthesis of more complex molecules with potential applications in various fields:

-

Drug Discovery: This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, GPCR ligands, or other therapeutic agents. The unique combination of functional groups may lead to improved potency, selectivity, and pharmacokinetic profiles.

-

Agrochemicals: Many successful herbicides and fungicides contain substituted phenol and thioether moieties. This compound could be explored as a scaffold for new agrochemicals.

-

Materials Science: Phenolic resins and polymers with tailored properties can be developed using this functionalized monomer. The fluorine and sulfur atoms could impart desirable characteristics such as thermal stability and altered electronic properties.

Future research should focus on the successful synthesis and characterization of this compound. Once obtained, its biological activity should be evaluated in a variety of assays. Furthermore, its utility as a synthetic intermediate can be demonstrated by incorporating it into larger, more complex molecular architectures.

References

- 1. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-5-(2-methylthiophenyl)phenol (187392-78-5) for sale [vulcanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-5-(methylthio)phenol Derivatives

Introduction: The Significance of 3-Fluoro-5-(methylthio)phenol Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The this compound core represents a particularly valuable pharmacophore, combining the unique electronic properties of a fluorine substituent with the versatile reactivity and metabolic implications of a methylthio group. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methylthio group can be a key interaction point with biological targets and is susceptible to oxidation, which can be leveraged for prodrug strategies.[1]

This guide provides a comprehensive overview of a plausible and robust synthetic strategy for accessing this compound and its derivatives. The protocols detailed herein are designed for researchers and scientists engaged in drug development, offering a logical, step-by-step approach grounded in established chemical principles. We will not only outline the "how" but also delve into the "why," providing insights into the rationale behind the chosen synthetic route and experimental conditions.

Synthetic Strategy Overview

The synthesis of this compound is not a trivial one-step process. A multi-step approach is required, starting from a readily available precursor. The proposed strategy involves the introduction of the fluorine and methylthio functionalities onto a phenol ring through a series of well-established transformations. The overall workflow is depicted below.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylthio)phenol

Introduction: The Strategic Importance of 3-Fluoro-5-(methylthio)phenol in Biaryl Synthesis

This compound is a key building block in the synthesis of complex biaryl structures, which are pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of this phenol, featuring a meta-positioned fluorine atom and a methylthio group, imparts distinct electronic properties that can significantly influence the biological activity and physicochemical characteristics of the resulting biaryl compounds. The Suzuki-Miyaura coupling, a powerful and versatile palladium- or nickel-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of C-C bonds between aryl partners.[1] However, the direct coupling of phenols is challenging due to the high bond dissociation energy of the phenolic C-O bond. Therefore, in situ or pre-activation of the hydroxyl group is necessary to facilitate the reaction.

This comprehensive guide provides detailed application notes and protocols for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the chosen strategies, offering two robust protocols based on the activation of the phenol as a tosylate or a carbamate, and provide in-depth, step-by-step experimental procedures.

Mechanistic Considerations: Activating the Phenolic C-O Bond